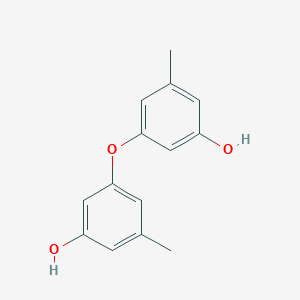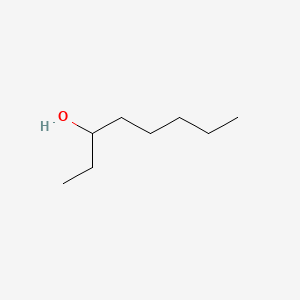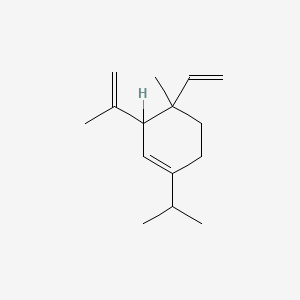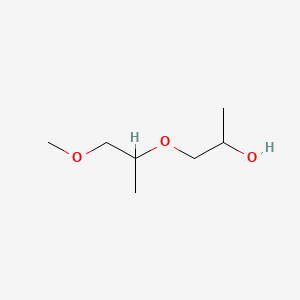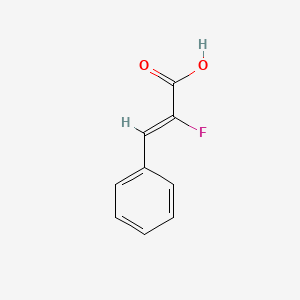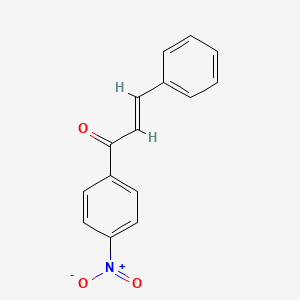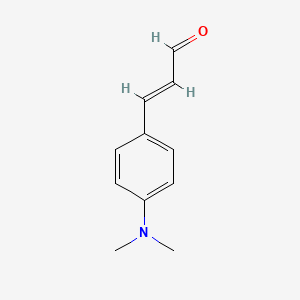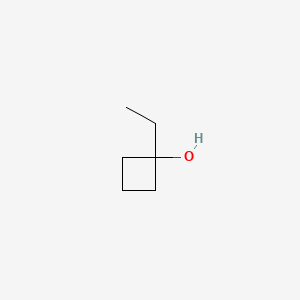
Dextilidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dextilidine is an ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate . It belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Molecular Structure Analysis
This compound has a molecular formula of C17H23NO2 . It has an average mass of 273.370 Da and a monoisotopic mass of 273.172882 Da . The structure of this compound includes a phenyl group and a dimethylamino group .Physical and Chemical Properties Analysis
This compound has a molecular formula of C17H23NO2 . It has an average mass of 273.370 Da and a monoisotopic mass of 273.172882 Da . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Aplicaciones Científicas De Investigación
Neuroprotective Effects
Dexmedetomidine (DEX), a highly selective α2 adrenergic receptor agonist, shows promise in neuroprotection. Studies have demonstrated its potential in reducing secondary damage after spinal cord injury, although it does not significantly prevent apoptosis or neurodeficit after traumatic spinal cord injuries (Aslan et al., 2009). Another study highlighted its neuroprotective activity through enhancing glutamine oxidation in astrocytes, which could reduce the availability of glutamine as a precursor of neurotoxic glutamate (Huang et al., 2000).
Anesthesia and Sedation
DEX is known for its sedation, anaesthetic-sparing, analgesia, and sympatholytic properties. It is beneficial in critical care for preserving long-term brain function, decreasing sympathetic tone and inflammatory response, and preserving ventilatory drive (Mantz et al., 2011). The combination of DEX with other anesthetics like ketamine has been reported to be effective in pediatric anesthesia, suggesting a synergistic effect (Yang & Li, 2016).
Organ Protection
Recent research indicates that DEX could have a protective effect on various organs, including the nervous system, heart, lungs, kidneys, liver, and small intestine. It acts by reducing the inflammatory response and activating antiapoptotic signaling pathways, thereby protecting cells from damage (Bao & Tang, 2020). In pediatrics, DEX's potential organ-protective effects, particularly for neurocognitive function, are a focus of ongoing research (Mahmoud et al., 2020).
Analgesic Properties
DEX enhances the analgesic properties of local anesthetics and has been used as an adjuvant in perioperative settings. Its mechanisms of analgesic action and potential neurotoxicity were explored in anin vivo and in vitro study, highlighting its role in inflammatory and neuropathic pain conditions (Zhang et al., 2013).
Reduction of Perioperative Stress and Inflammation
DEX's role in attenuating perioperative stress and inflammation has been demonstrated, contributing to improved clinical outcomes. It inhibits the release of stress hormones like epinephrine and cortisol, decreases blood glucose and inflammatory markers, and enhances immune function in surgical patients (Wang et al., 2019).
Interaction with Other Medications
Various studies have examined DEX's interaction with other medications, particularly in the context of cancer therapy. For instance, combinations of DEX with thalidomide or dexamethasone have been explored for their efficacy and side effects in treating multiple myeloma (Rajkumar et al., 2008), (Dimopoulos et al., 2005).
Therapeutic Fabrication
DEX has been incorporated into various therapeutic fabrications. For example, hydrogel scaffolds containing PLGA microparticles loaded with DEX have been developed for the treatment of chronic rhinosinusitis (Garakani et al., 2020).
Propiedades
Número CAS |
20380-58-9 |
|---|---|
Fórmula molecular |
C17H23NO2 |
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
ethyl (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C17H23NO2/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3/h5-8,10-12,15H,4,9,13H2,1-3H3/t15-,17+/m0/s1 |
Clave InChI |
WDEFBBTXULIOBB-DOTOQJQBSA-N |
SMILES isomérico |
CCOC(=O)[C@]1(CCC=C[C@@H]1N(C)C)C2=CC=CC=C2 |
SMILES |
CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3420801.png)

